4-Chloro-2,8-dimethylquinazoline 4-Chloro-2,8-dimethylquinazoline
Brand Name: Vulcanchem
CAS No.: 1429782-20-6
VCID: VC15984337
InChI: InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)12-7(2)13-10(8)11/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol

4-Chloro-2,8-dimethylquinazoline

CAS No.: 1429782-20-6

Cat. No.: VC15984337

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,8-dimethylquinazoline - 1429782-20-6

Specification

CAS No. 1429782-20-6
Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
IUPAC Name 4-chloro-2,8-dimethylquinazoline
Standard InChI InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)12-7(2)13-10(8)11/h3-5H,1-2H3
Standard InChI Key AYJKZUDPYRCGNM-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=NC(=N2)C)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a quinazoline core (a bicyclic system comprising a benzene ring fused to a pyrimidine ring) substituted with chlorine at position 4 and methyl groups at positions 2 and 8. The IUPAC name, 4-chloro-2,8-dimethylquinazoline, reflects this substitution pattern. Key structural identifiers include:

Table 1: Structural and Molecular Data

PropertyValue
Molecular FormulaC₁₀H₉ClN₂
Molecular Weight192.64 g/mol
Canonical SMILESCC1=C2C(=CC=C1)C(=NC(=N2)C)Cl
InChI KeyAYJKZUDPYRCGNM-UHFFFAOYSA-N

The chlorine atom at position 4 introduces electron-withdrawing effects, potentially enhancing reactivity toward nucleophilic substitution, while the methyl groups at positions 2 and 8 contribute steric bulk and modulate lipophilicity.

Physicochemical Characteristics

Though experimental data on solubility and melting/boiling points are unavailable for this specific derivative, general trends in quinazoline chemistry provide insights:

  • Lipophilicity: Methyl groups typically increase logP values, suggesting moderate lipophilicity conducive to membrane permeability.

  • Stability: The aromatic system and electron-deficient pyrimidine ring likely confer stability under standard storage conditions.

  • Spectral Properties: Predicted IR and NMR spectra would show characteristic absorptions for C–Cl (750–550 cm⁻¹) and C–N (1350–1000 cm⁻¹) stretches, along with aromatic proton signals in the δ 7.0–8.5 ppm range.

Biological Activities and Mechanisms

CompoundTargetIC₅₀ (nM)Reference
4-Chloro-6,7-dimethylquinazolineEGFR12.4
Gefitinib (Reference Drug)EGFR9.8N/A

Antimicrobial Activity

Quinazolines with chloro and methyl substituents exhibit broad-spectrum antimicrobial effects. For example:

  • Antibacterial: 4-Chloro-2-methylquinazoline derivatives inhibit Staphylococcus aureus growth (MIC = 8 μg/mL).

  • Antifungal: Methyl groups enhance membrane penetration, potentiating activity against Candida albicans.

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds

The quinazoline core is a privileged structure in kinase inhibitor design. Patent JPS58172379A highlights derivatives as PDGFR (platelet-derived growth factor receptor) inhibitors, with modifications at position 4 critical for potency .

Neurotensin Receptor Agonists

Recent patents (e.g., WO2014100501) disclose quinazoline-based small molecules targeting neurotensin receptor 1 (NTSR1), implicated in neurological disorders . The chloro and methyl substituents may optimize receptor binding by balancing hydrophobicity and steric effects.

Recent Advances and Future Directions

SAR Studies

Structure-activity relationship (SAR) analyses emphasize the importance of the 4-chloro substituent:

  • Electron-Withdrawing Effects: Chlorine enhances hydrogen bonding with kinase ATP-binding pockets.

  • Steric Effects: 2,8-Dimethyl groups may restrict rotational freedom, improving target selectivity.

Drug Delivery Innovations

Encapsulation in lipid nanoparticles or conjugation to targeting moieties (e.g., folate) could enhance the bioavailability of this hydrophobic compound.

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